3-{5-Chloro-1-[3-(1-isobutyl-1h-pyrazol-4-yl)-benzenesulfonyl]-1h-indol-3-yl}-propionic acid
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Overview
Description
3-{5-Chloro-1-[3-(1-isobutyl-1h-pyrazol-4-yl)-benzenesulfonyl]-1h-indol-3-yl}-propionic acid is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-Chloro-1-[3-(1-isobutyl-1h-pyrazol-4-yl)-benzenesulfonyl]-1h-indol-3-yl}-propionic acid involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the indole ring, sulfonylation, and the introduction of the propionic acid side chain. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-{5-Chloro-1-[3-(1-isobutyl-1h-pyrazol-4-yl)-benzenesulfonyl]-1h-indol-3-yl}-propionic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
3-{5-Chloro-1-[3-(1-isobutyl-1h-pyrazol-4-yl)-benzenesulfonyl]-1h-indol-3-yl}-propionic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent.
Medicine: Its unique structure could be explored for drug development, particularly in targeting specific pathways or receptors.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-{5-Chloro-1-[3-(1-isobutyl-1h-pyrazol-4-yl)-benzenesulfonyl]-1h-indol-3-yl}-propionic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-{5-Chloro-1-[3-(1-isobutyl-1h-pyrazol-4-yl)-benzenesulfonyl]-1h-indol-3-yl}-propionic acid include other indole derivatives, sulfonyl compounds, and pyrazole-containing molecules.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which may confer specific properties such as enhanced binding affinity to certain targets, improved solubility, or increased stability. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H24ClN3O4S |
---|---|
Molecular Weight |
486.0 g/mol |
IUPAC Name |
3-[5-chloro-1-[3-[1-(2-methylpropyl)pyrazol-4-yl]phenyl]sulfonylindol-3-yl]propanoic acid |
InChI |
InChI=1S/C24H24ClN3O4S/c1-16(2)13-27-14-19(12-26-27)17-4-3-5-21(10-17)33(31,32)28-15-18(6-9-24(29)30)22-11-20(25)7-8-23(22)28/h3-5,7-8,10-12,14-16H,6,9,13H2,1-2H3,(H,29,30) |
InChI Key |
JCVLUWSZOTXWGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C=N1)C2=CC(=CC=C2)S(=O)(=O)N3C=C(C4=C3C=CC(=C4)Cl)CCC(=O)O |
Origin of Product |
United States |
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